![molecular formula C18H14N4O3S B2791875 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034412-87-6](/img/structure/B2791875.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic compound with a unique structure that features a combination of a pyridopyrimidine moiety and a benzo[b]thiophene scaffold
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair damage .
Mode of Action
This compound acts as an inhibitor of PARP-1 . It compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition disrupts the normal function of the DNA repair mechanism, leading to genomic dysfunction and ultimately, cell death .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment, as it can inhibit the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of Pyridopyrimidine Core: : The pyridopyrimidine ring system is constructed through a series of cyclization reactions starting from appropriate precursors such as aminopyridine and diesters.
Introduction of Benzo[b]thiophene: : The benzo[b]thiophene moiety is introduced via a palladium-catalyzed cross-coupling reaction.
Carboxamide Formation: : The final step involves the formation of the carboxamide linkage through amidation.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized through high-yield catalytic processes, including the use of microwave-assisted synthesis to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.
Reduction: : Reduction reactions can target the pyridopyrimidine core, potentially yielding dihydro derivatives.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and thiophene sites.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Catalysts: : Palladium-based catalysts are often used in coupling reactions.
Major Products Formed
The major products depend on the type of reaction. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.
Scientific Research Applications
This compound has a wide range of applications, particularly in:
Medicinal Chemistry: : Potential therapeutic uses due to its biological activity.
Organic Synthesis: : Utilized as a building block in the synthesis of complex molecules.
Material Science: : Incorporated into polymers for enhanced properties.
Comparison with Similar Compounds
Similar Compounds
2-aminopyridine derivatives
Benzo[b]thiophene-3-carboxamide derivatives
Uniqueness
What sets N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide apart is its dual functional groups, which allow for versatile reactivity and potential for diverse applications across different fields.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-16(14-10-11-4-1-2-6-13(11)26-14)20-8-9-22-17(24)12-5-3-7-19-15(12)21-18(22)25/h1-7,10H,8-9H2,(H,20,23)(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOBWXAOJSZVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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